molecular formula C11H7BrF7NO B1402830 2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide CAS No. 1365964-09-5

2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide

Cat. No. B1402830
M. Wt: 382.07 g/mol
InChI Key: IYOZHYHUFADSTR-UHFFFAOYSA-N
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Description

The compound “2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide” is a complex organic molecule. It contains a bromine atom attached to a butanamide group (a four-carbon chain with an amide functional group at one end). This is connected to a phenyl ring (a six-carbon ring) which is substituted with fluorine atoms and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the bromine atom, and the amide group. The fluorine atoms and the trifluoromethyl group attached to the phenyl ring would significantly affect the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The bromine atom could potentially be replaced in a substitution reaction. The amide group could participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms and the trifluoromethyl group could make the compound relatively nonpolar and could affect its solubility in different solvents .

Scientific Research Applications

1. Electrophoric Derivatization in Gas Chromatography-Electron-Capture Negative Ion Mass Spectrometry (GC-ECNI-MS)

  • Results : Enhanced sensitivity and selectivity in detecting trace compounds, aiding in environmental monitoring, drug analysis, and metabolomics studies .

2. DNA and Hemoglobin Adduct Characterization and Quantitation

  • Results : Quantitative data on adduct levels provide insights into exposure to genotoxic compounds, such as carcinogens or environmental pollutants .

3. Synthetic Chemistry: Building Block for Fluorinated Compounds

  • Results : Access to novel fluorinated compounds with unique properties, such as altered reactivity or improved pharmacokinetics .

4. Medicinal Chemistry: Scaffold Modification

  • Results : Improved drug leads with potential therapeutic applications .

5. Fluorine-Containing Materials and Polymers

  • Results : Applications in coatings, membranes, and other advanced materials .

6. Fluorine-Labeling in Biochemical Studies

  • Results : Fluorine-labeled biomolecules aid in structural studies, ligand-receptor interactions, and imaging applications .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Handling of this compound should be done with appropriate safety measures .

Future Directions

The future research directions involving this compound could be diverse, depending on its intended application. It could be studied further for potential uses in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

2-bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF7NO/c1-2-3(12)10(21)20-9-7(15)5(13)4(11(17,18)19)6(14)8(9)16/h3H,2H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOZHYHUFADSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801154052
Record name Butanamide, 2-bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide

CAS RN

1365964-09-5
Record name Butanamide, 2-bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365964-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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